molecular formula C27H46F2O B220163 7,7-Difluorocholestanol CAS No. 111300-79-9

7,7-Difluorocholestanol

Cat. No.: B220163
CAS No.: 111300-79-9
M. Wt: 424.6 g/mol
InChI Key: XRKOSUXXQLHKFI-GVGILINXSA-N
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Description

7,7-Difluorocholestanol is a fluorinated derivative of cholestanol, a saturated analog of cholesterol. Fluorination is a common strategy in medicinal chemistry to improve drug-like properties, and this compound serves as a valuable tool for studying membrane dynamics, lipid-protein interactions, and sterol metabolism .

Properties

CAS No.

111300-79-9

Molecular Formula

C27H46F2O

Molecular Weight

424.6 g/mol

IUPAC Name

(3S,5R,8R,9S,10S,13R,14S,17R)-7,7-difluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46F2O/c1-17(2)7-6-8-18(3)21-9-10-22-24-23(12-14-26(21,22)5)25(4)13-11-20(30)15-19(25)16-27(24,28)29/h17-24,30H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1

InChI Key

XRKOSUXXQLHKFI-GVGILINXSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)(F)F)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)(F)F)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)(F)F)C

Synonyms

7,7-difluorocholestanol

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 7,7-Difluorocholestanol with structurally related cholestanol and cholesterol derivatives, focusing on molecular features, stability, and applications.

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituents at 7-Position Key Properties/Applications
This compound C27H44F2O 434.63* Two fluorine atoms Enhanced metabolic stability; membrane studies
7-Dehydrocholesterol (7-DHC) C27H44O 384.64 Double bond (Δ7) Provitamin D3 precursor; UV-sensitive
7-Alpha-Hydroxycholesterol C27H46O2 402.66 Hydroxyl group Bile acid biosynthesis; LXR modulator
Cholestanol C27H48O 388.67 None (saturated backbone) Membrane component; NPC disease biomarker

*Calculated based on cholestanol structure with two hydrogens replaced by fluorine.

Key Observations:
  • Fluorination vs. Hydroxylation: The electronegative fluorine atoms in this compound increase polarity compared to cholestanol but reduce hydrogen-bonding capacity relative to 7-Alpha-Hydroxycholesterol. This affects interactions with enzymes like cytochrome P450 .
  • Stability : Fluorination enhances resistance to oxidative degradation compared to 7-DHC, which contains a reactive Δ7 double bond prone to UV-induced isomerization .

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